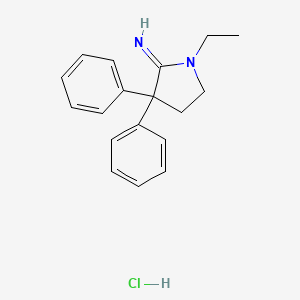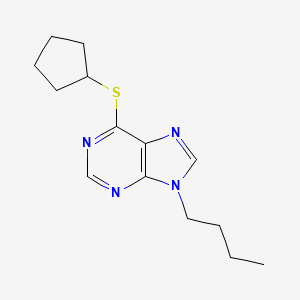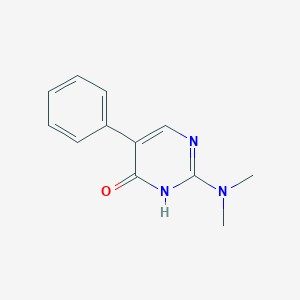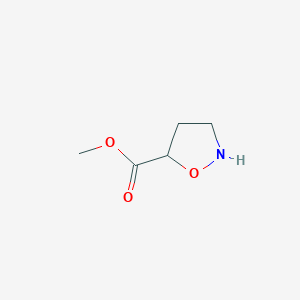
5-Isoxazolidinecarboxylic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isoxazolidinecarboxylic acid, methyl ester is a chemical compound with the molecular formula C6H11NO3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolidinecarboxylic acid, methyl ester typically involves the cyclization of N,O-diBoc-protected β-keto hydroxamic acids. This reaction is mediated by hydrochloric acid, which facilitates the formation of the isoxazole ring without producing any 5-isoxazolone byproducts . The N,O-diBoc-protected β-keto hydroxamic acids are obtained through a versatile three-step procedure from carboxylic acid derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity, employing industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isoxazolidinecarboxylic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-Isoxazolidinecarboxylic acid, methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anti-tubercular agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is employed in studies investigating the biological activity of isoxazole derivatives, which are known for their diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-Isoxazolidinecarboxylic acid, methyl ester involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as a prodrug, undergoing metabolic conversion to active forms that exert therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derived compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-3-isoxazolecarboxylic acid methyl ester: This compound is similar in structure but contains a phenyl group, which may confer different biological activities.
3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester: Another related compound with a similar core structure but different substituents.
Uniqueness
5-Isoxazolidinecarboxylic acid, methyl ester is unique due to its specific substitution pattern and the presence of the isoxazolidine ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
15166-59-3 |
|---|---|
Formule moléculaire |
C5H9NO3 |
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
methyl 1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C5H9NO3/c1-8-5(7)4-2-3-6-9-4/h4,6H,2-3H2,1H3 |
Clé InChI |
JMPINCVRAYMNFG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCNO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


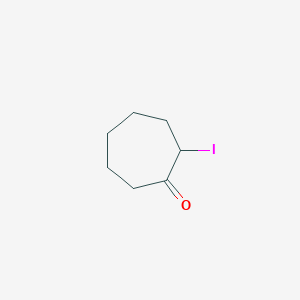
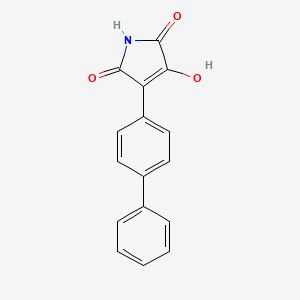
![(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12918661.png)

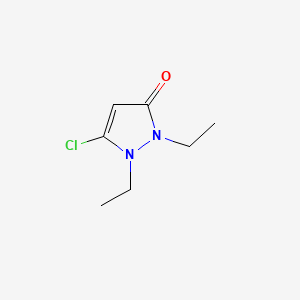
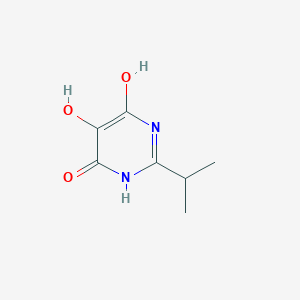
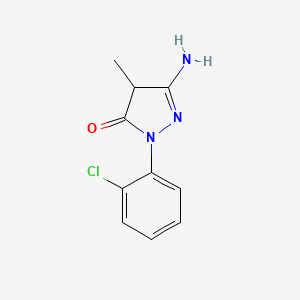
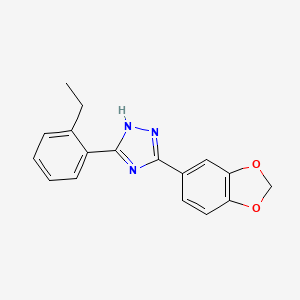
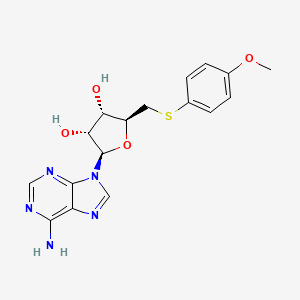
![4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B12918695.png)
